5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes an isoindole moiety, an iodine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate compound with a methoxyphenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The isoindole moiety and the iodine atom play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE is unique due to the presence of the iodine atom and the methoxyphenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H23IN2O4 |
---|---|
Molecular Weight |
554.4 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C26H23IN2O4/c1-16(13-17-7-10-19(33-2)11-8-17)28-24(30)22-14-18(9-12-23(22)27)15-29-25(31)20-5-3-4-6-21(20)26(29)32/h3-12,14,16H,13,15H2,1-2H3,(H,28,30) |
InChI Key |
DXQSAUKPKGZWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.